molecular formula C18H22N2OS2 B11126779 (5Z)-3-butyl-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11126779
M. Wt: 346.5 g/mol
InChI Key: FBXMNXUSQFYRJA-VBKFSLOCSA-N
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Description

(5Z)-3-BUTYL-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-BUTYL-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of a thiazolidinone derivative with a suitable aldehyde or ketone. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound may undergo substitution reactions at various positions on the thiazolidinone ring or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolidinone derivatives have been studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and could be investigated for its potential as a therapeutic agent.

Medicine

In medicine, thiazolidinones have been explored for their anti-inflammatory, anticancer, and antidiabetic properties. This compound may have similar applications and could be studied for its efficacy in treating various diseases.

Industry

Industrially, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-3-BUTYL-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidines: Often used as intermediates in organic synthesis.

    Quinoline Derivatives: Known for their antimicrobial and antimalarial activities.

Uniqueness

The uniqueness of (5Z)-3-BUTYL-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific structure, which combines a thiazolidinone ring with a quinoline moiety. This unique combination may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H22N2OS2

Molecular Weight

346.5 g/mol

IUPAC Name

(5Z)-3-butyl-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H22N2OS2/c1-3-4-10-20-17(21)16(23-18(20)22)12-13-7-8-15-14(11-13)6-5-9-19(15)2/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-12-

InChI Key

FBXMNXUSQFYRJA-VBKFSLOCSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC3=C(C=C2)N(CCC3)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC3=C(C=C2)N(CCC3)C)SC1=S

Origin of Product

United States

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